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2-(1H-1,2,4-triazol-1-ylmethyl)piperidine

Cat. No.: B2366215
CAS No.: 1249074-12-1
M. Wt: 166.228
InChI Key: RYHAXZZMCHTQKU-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and 1,2,4-Triazole (B32235) Heterocycles in Medicinal Chemistry Research

Both piperidine and 1,2,4-triazole are classified as "privileged structures" in medicinal chemistry, a designation for molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural alkaloids. researchgate.netnih.govwikipedia.org Its derivatives are integral to more than twenty classes of drugs, demonstrating a wide spectrum of pharmacological activities. researchgate.netencyclopedia.pub The piperidine skeleton's impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules is significant, often enhancing membrane permeability, metabolic stability, and the ability to bind to receptors. researchgate.net The versatility of this scaffold allows it to serve as a core structure in the development of drugs for a multitude of conditions. researchgate.net

Table 1: Examples of Pharmacological Activities of Piperidine Derivatives

Pharmacological Activity Examples of Drugs/Derivatives
Analgesic Morphine, Meperidine, Fentanyl encyclopedia.pubijnrd.orgtandfonline.com
Antipsychotic Haloperidol, Risperidone encyclopedia.pubijnrd.org
Alzheimer's Disease Therapy Donepezil nih.govijnrd.org
Anticancer Crizotinib encyclopedia.pub
Antiviral Certain derivatives are under investigation ijnrd.org
Antimicrobial Various synthetic derivatives researchgate.netijnrd.org

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is another cornerstone in drug discovery. researchgate.netbohrium.com This aromatic ring system is known for its diverse biological activities, which are attributed to its ability to engage in various molecular interactions, such as hydrogen bonding and dipole interactions, with biological receptors. nih.govontosight.ai Derivatives of 1,2,4-triazole are prominent in medicine, particularly as antifungal and antiviral agents. nih.govglobalresearchonline.netnih.gov The triazole moiety is a key component of numerous clinically approved drugs. nih.govglobalresearchonline.net

Table 2: Examples of Pharmacological Activities of 1,2,4-Triazole Derivatives

Pharmacological Activity Examples of Drugs/Derivatives
Antifungal Fluconazole (B54011), Itraconazole, Voriconazole nih.govglobalresearchonline.netnih.gov
Antiviral Ribavirin nih.govglobalresearchonline.net
Anticancer Anastrozole, Letrozole (B1683767) nih.gov
Antimicrobial Various synthetic derivatives bohrium.comnih.govnih.gov
Anticonvulsant Certain derivatives show activity nih.govglobalresearchonline.net
Anti-inflammatory Various synthetic derivatives bohrium.comnih.gov

Research Context and Rationale for Investigating 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine and Its Analogues

The rationale for synthesizing and investigating this compound and its analogues stems from the potential synergistic or additive effects that may arise from combining the well-established pharmacophoric features of piperidine and 1,2,4-triazole. nih.gov Researchers hypothesize that by linking these two privileged scaffolds, it is possible to design novel compounds with unique biological profiles, improved potency, or the ability to overcome resistance mechanisms associated with existing drugs.

The research context is the active exploration of hybrid molecules for various therapeutic targets. Studies on related structures have demonstrated the viability of this approach. For instance, the synthesis of piperidinyl-substituted ijnrd.orgnih.govontosight.aitriazolo[1,5-a]pyrimidine derivatives has yielded compounds with moderate anti-HIV activity. kuleuven.be Similarly, other novel 1,2,4-triazole derivatives have been synthesized and evaluated for a range of biological activities, including neuroprotective, anticancer, and anti-influenza properties. researchgate.netnih.govacs.org These studies provide a strong impetus for exploring different structural combinations of these heterocycles, including the specific linkage found in this compound. The investigation aims to map the structure-activity relationship (SAR) of this class of compounds to identify key structural features that govern their biological effects.

Table 3: Research Findings on Analogues Combining Triazole and Piperidine/Related Scaffolds

Compound Class Therapeutic Target/Activity Research Outcome
Piperidinyl-substituted ijnrd.orgnih.govontosight.aitriazolo[1,5-a]pyrimidines Anti-HIV (HIV-1 IIIB Strain) Compound 2b identified as the most active with an EC50 value of 4.29 μM. kuleuven.be
1,2,4-Triazole derivatives Neuroprotection Compound 11 was most effective in protecting PC12 cells from cytotoxicity, chelated iron, and scavenged reactive oxygen species. nih.gov
1H-1,2,3-Triazole-4-carboxamide derivatives Anti-influenza A (NP target) Compound 3b inhibited replication of various H3N2 and H1N1 strains with IC50 values from 0.5 to 4.6 μM. acs.org
Dimethylpyridine–1,2,4-triazole hybrids Anticancer (Gastrointestinal) A derivative with a 4-methylphenyl piperazine (B1678402) moiety showed good cytotoxic activity on EPG and Caco-2 cell lines. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4 B2366215 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine CAS No. 1249074-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-4-10-8(3-1)5-12-7-9-6-11-12/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHAXZZMCHTQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Ylmethyl Piperidine and Analogues

Alkylation Approaches to 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine Synthesis

Alkylation represents a primary and straightforward approach for the synthesis of this compound. This method typically involves the formation of a new carbon-nitrogen bond between the 1,2,4-triazole (B32235) and piperidine (B6355638) moieties.

Two-Step Synthetic Procedures Involving Piperidine and Triazole Derivatives

A common and effective method for the preparation of the target compound involves a two-step process. The initial step focuses on the synthesis of a suitable piperidine precursor, which is then reacted with 1H-1,2,4-triazole in the second step.

Step 1: Synthesis of 2-(Chloromethyl)piperidine Hydrochloride

A key intermediate for the alkylation of 1,2,4-triazole is 2-(chloromethyl)piperidine or its hydrochloride salt. Several methods exist for the synthesis of this precursor. One common approach starts from 2-pyridinemethanol, which is then chlorinated. For instance, 2-pyridinemethanol can be reacted with thionyl chloride (SOCl₂) to yield 2-(chloromethyl)pyridine hydrochloride researchgate.net. The reaction is typically performed by adding the alcohol to an excess of thionyl chloride under cooling, followed by refluxing the solution researchgate.net. The excess thionyl chloride is then removed under vacuum to yield the solid product researchgate.net.

Another route to a similar precursor, 2-chloromethyl-pyridine hydrochloride, starts from 2-methyl-pyridine. This multi-step synthesis involves the oxidation of 2-methyl-pyridine to its N-oxide, followed by rearrangement and hydrolysis to 2-pyridinemethanol, which is then chlorinated isres.orgfrontiersin.org.

Step 2: Alkylation of 1H-1,2,4-Triazole

The second step is the N-alkylation of 1H-1,2,4-triazole with the prepared 2-(chloromethyl)piperidine hydrochloride. The alkylation of 1,2,4-triazole with alkyl halides is a well-established reaction that can lead to a mixture of N1 and N4-alkylated isomers researchgate.net. However, the N1-isomer is generally the predominant product researchgate.net. The reaction is typically carried out in the presence of a base to deprotonate the triazole, making it a more effective nucleophile.

The general procedure involves dissolving 1H-1,2,4-triazole in a suitable solvent, such as N,N-dimethylformamide (DMF), and adding a base, for instance, sodium hydroxide researchgate.net. The 2-(chloromethyl)piperidine hydrochloride is then added to the reaction mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up procedures.

StepStarting MaterialReagent(s)Intermediate/ProductReference(s)
12-PyridinemethanolThionyl chloride (SOCl₂)2-(Chloromethyl)pyridine hydrochloride researchgate.net
21H-1,2,4-Triazole2-(Chloromethyl)piperidine hydrochloride, Base (e.g., NaOH)This compound researchgate.net

Optimization of Reaction Conditions and Yields in Alkylation Processes

The efficiency and regioselectivity of the alkylation of 1,2,4-triazole are influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the piperidine derivative.

Base: The selection of the base is crucial. Strong bases like sodium hydroxide are effective in deprotonating the triazole ring researchgate.net. Other bases such as potassium carbonate have also been employed, particularly in combination with microwave irradiation to accelerate the reaction researchgate.net. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to provide a high-yielding synthesis of 1-substituted-1,2,4-triazoles with good regioselectivity researchgate.net.

Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly used for this type of alkylation as they can dissolve the reactants and facilitate the nucleophilic substitution researchgate.net.

Temperature: The reaction temperature can affect the reaction rate and the ratio of N1 to N4 isomers. While some procedures are carried out at room temperature, others may require heating to achieve a reasonable reaction rate. Microwave irradiation has been shown to significantly reduce reaction times researchgate.net.

Leaving Group: The nature of the leaving group on the piperidine moiety also plays a role. While chlorides are commonly used, other halides or sulfonate esters (e.g., tosylates) can also be employed.

A regioselective protocol for the alkylation of 1,2,4-triazole using potassium carbonate as a base in an ionic liquid under microwave conditions has been reported to give excellent yields of the 1-alkyl-1,2,4-triazole derivatives researchgate.net. This approach highlights the potential for green chemistry principles in optimizing the synthesis.

ParameterConditionEffect on ReactionReference(s)
Base Potassium CarbonateHigh yield, regioselective researchgate.net
Sodium HydroxideEffective deprotonation researchgate.net
DBUHigh yield, good regioselectivity researchgate.net
Solvent Ionic LiquidRecyclable, efficient researchgate.net
DMFGood solubility of reactants researchgate.net
Energy Source Microwave IrradiationReduced reaction time researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole-Piperidine Conjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the synthesis of 1,4-disubstituted 1,2,3-triazoles frontiersin.orgalaqsa.edu.ps. However, its application to the direct synthesis of 1,2,4-triazoles is not the standard approach. The synthesis of 1,2,4-triazoles typically proceeds through different cycloaddition pathways.

While CuAAC is renowned for its high efficiency and regioselectivity in forming 1,2,3-triazoles, the construction of the 1,2,4-triazole ring system often involves the [3+2] cycloaddition of nitrile ylides with diazonium salts or the reaction of nitrilimines with nitriles researchgate.netisres.orgmdpi.com. For instance, a copper-catalyzed one-pot synthesis of fully substituted 1,2,4-triazoles has been developed through the [3+2] cycloaddition of nitrile ylides with diazonium salts researchgate.net. Another approach involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with nitriles.

To synthesize a 1,2,4-triazole-piperidine conjugate using a cycloaddition strategy, one would need to functionalize either the piperidine or a precursor to the triazole with the appropriate reactive groups for the chosen cycloaddition reaction. For example, a piperidine derivative containing a nitrile group could potentially react with a nitrile imine to form the desired 1,2,4-triazole ring.

Generation and Condensation of (1H-1,2,4-Triazol-1-yl)methyl Carbanions

The generation of a carbanion at the methylene (B1212753) bridge of a pre-formed 1-methyl-1,2,4-triazole, followed by its reaction with a suitable piperidine-based electrophile, represents a potential but less commonly documented synthetic route. This approach would involve the deprotonation of the methyl group of a 1-methyl-1,2,4-triazole derivative using a strong base to form a (1H-1,2,4-triazol-1-yl)methyl carbanion. This nucleophilic carbanion could then, in principle, react with an electrophilic piperidine species, such as a 2-halopiperidine or a piperidine-2-one, to form the desired carbon-carbon bond. However, based on the available search results, specific examples of the generation and condensation of (1H-1,2,4-triazol-1-yl)methyl carbanions for the synthesis of this compound are not well-documented in the scientific literature.

Alternative Synthetic Routes Involving Piperidine Derivatives and Triazoles

Alternative synthetic strategies can provide access to this compound and its analogues. One such promising method involves the ring-opening of functionalized piperidine intermediates.

Ring-Opening Reactions with Oxirane-Functionalized Piperidine Intermediates

A notable alternative route involves the reaction of an oxirane-functionalized piperidine with a 1,2,4-triazole derivative. This method is an example of "thiol-epoxy click chemistry" where the triazole acts as a nucleophile, attacking the epoxide ring.

Specifically, the reaction of 1-(oxiran-2-ylmethyl)piperidine with various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones has been studied. In this reaction, the thiol group of the triazole derivative acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction proceeds regiospecifically, following Krasinsky's rule, where the nucleophile attacks the less substituted carbon of the epoxide. A significant advantage of this method is that it can proceed without an external catalyst, as the basic nitrogen atom within the 1-(oxiran-2-ylmethyl)piperidine can have an anchimeric (catalytic) effect. The product of this reaction is a vicinal amino alcohol containing both the piperidine and 1,2,4-triazole moieties.

Reactant 1Reactant 2Product TypeKey FeaturesReference(s)
1-(Oxiran-2-ylmethyl)piperidine4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thioneVicinal amino alcohol with piperidine and triazole moietiesRegiospecific ring-opening, catalyst-free, anchimeric assistance

Mannich Reactions and Derivatives for Related Triazole-Piperidine Scaffolds

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic protons located on a substrate. This one-pot, three-component condensation reaction typically involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In the context of triazole-piperidine synthesis, substituted 1,2,4-triazoles, particularly those bearing a thiol group (mercapto-triazoles), can serve as the active hydrogen component.

Research has demonstrated the synthesis of new Mannich bases by reacting 1,2,4-triazole-3-thiones with piperidine and formaldehyde. nuph.edu.uanuph.edu.ua The reaction proceeds through the formation of an iminium salt from piperidine and formaldehyde, which is then attacked by the nucleophilic N2 atom of the triazole ring, leading to the regioselective formation of the N-Mannich base. nuph.edu.ua This approach is valuable for constructing nitrogen-containing compounds under mild conditions, often at room temperature in an ethanol medium. nuph.edu.uanih.gov

For instance, the synthesis of 5-(4-bromophenyl)-4-(R-phenyl)-2-(1-piperidylmethyl)-1,2,4-triazole-3-thiones has been successfully carried out with yields ranging from 68-73%. nuph.edu.ua Similarly, other studies have reported the synthesis of various N-Mannich bases derived from 1,2,4-triazole-3-thione scaffolds, highlighting the versatility of this reaction. nih.gov The reaction of Schiff's bases derived from 4-amino-1,2,4-triazole-5-thiones with secondary amines like piperidine and formaldehyde also yields the corresponding Mannich bases. nih.gov

Table 1: Examples of Mannich Reactions for Triazole-Piperidine Scaffolds
Triazole SubstrateAmineProductYield (%)Reference
5-(4-bromophenyl)-4-(R-phenyl)-1,2,4-triazole-3-thionePiperidine5-(4-bromophenyl)-4-(R-phenyl)-2-(1-piperidylmethyl)-1,2,4-triazole-3-thione68-73 nuph.edu.ua
4-Arylideneamino-3-methyl-s-triazole-5-thionesPiperidine4-Arylideneamino-3-methyl-1-(N-piperidinomethyl)-s-triazole-5-thionesNot Specified nih.gov

Classical 1,2,4-Triazole Formation Reactions (e.g., Pellizzari, Einhorn–Brunner)

The formation of the core 1,2,4-triazole ring is a prerequisite for the synthesis of the target compound and its analogs. Two classical methods, the Pellizzari and the Einhorn–Brunner reactions, are fundamental in this regard. wikipedia.org

Pellizzari Reaction:

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org The mechanism begins with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the triazole ring. wikipedia.orgyoutube.com For example, the reaction of benzamide and benzoyl hydrazide produces 3,5-diphenyl-1,2,4-triazole. scispace.comresearchgate.net

While effective, the Pellizzari reaction often requires high temperatures and long reaction times, which can result in low yields. wikipedia.org However, modern variations, such as the use of microwave irradiation, have been shown to significantly shorten reaction times and improve yields. wikipedia.orguthm.edu.my

Einhorn–Brunner Reaction:

The Einhorn–Brunner reaction provides an alternative route to 1,2,4-triazoles through the reaction of imides with alkyl hydrazines. wikipedia.org This condensation is typically acid-catalyzed and results in an isomeric mixture of 1,2,4-triazoles. scispace.comresearchgate.netwikipedia.org The reaction proceeds through the formation of an intermediate which then undergoes ring closure and elimination of water to form the aromatic triazole ring. wikipedia.org

A key aspect of the Einhorn–Brunner reaction is its regioselectivity when using asymmetrical imides. The more acidic group attached to the imide generally dictates the substitution pattern on the resulting triazole ring. wikipedia.org For example, the condensation of N-formyl benzamide with phenyl hydrazine can yield 1,5-diphenyl-1,2,4-triazole. scispace.comresearchgate.net

Table 2: Comparison of Classical 1,2,4-Triazole Syntheses
Reaction NameReactantsProduct TypeKey FeaturesReference
Pellizzari ReactionAmide + Hydrazide1,2,4-TriazoleOften requires high temperatures; can have low yields without modifications like microwave assistance. wikipedia.orgscispace.comresearchgate.netchemicalbook.com
Einhorn–Brunner ReactionImide + Alkyl HydrazineIsomeric mixture of 1,2,4-TriazolesAcid-catalyzed; regioselectivity is influenced by the acidity of imide substituents. scispace.comresearchgate.netwikipedia.orgchemicalbook.com

These classical methods, combined with functionalization techniques like the Mannich reaction, provide a robust toolkit for the synthesis of complex heterocyclic systems such as this compound and its derivatives.

Spectroscopic Characterization and Structural Elucidation of 2 1h 1,2,4 Triazol 1 Ylmethyl Piperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine, distinct signals are expected for the protons on the triazole ring, the piperidine (B6355638) ring, and the bridging methylene (B1212753) group.

The two protons on the 1,2,4-triazole (B32235) ring are chemically distinct and typically appear as singlets in the downfield region of the spectrum, usually between δ 7.5 and 8.5 ppm, due to the aromatic character of the ring. rsc.org The bridging methylene (-N-CH₂-Triazole) protons are expected to exhibit a more complex pattern, often an AB quartet or a doublet of doublets, resulting from their diastereotopic nature adjacent to the chiral center at the C2 position of the piperidine ring. These signals would likely appear in the range of δ 3.8 to 4.5 ppm. urfu.ru

The protons on the piperidine ring would present a series of complex multiplets in the upfield, aliphatic region of the spectrum (δ 1.2–3.0 ppm). rsc.org The proton at the C2 position, being adjacent to a nitrogen atom and the triazolylmethyl substituent, would be shifted downfield relative to the other piperidine methylene protons. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Triazole C-H~ 8.0 - 8.5Singlet
Triazole C-H~ 7.5 - 8.0Singlet
Bridging -CH₂-~ 3.8 - 4.5Doublet of Doublets / AB Quartet
Piperidine C2-H~ 2.8 - 3.2Multiplet
Piperidine N-HVariable (broad)Singlet
Piperidine -CH₂- (other)~ 1.2 - 1.9Multiplet

The ¹³C NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom. The two carbon atoms of the 1,2,4-triazole ring are expected to resonate at the lower field end of the spectrum, typically between δ 140 and 155 ppm. urfu.ruresearchgate.net

The carbon of the bridging methylene group would likely appear in the range of δ 50–60 ppm. The carbons of the piperidine ring will show distinct signals in the aliphatic region. The C2 carbon, being substituted and adjacent to nitrogen, would be the most downfield of the piperidine carbons (around δ 55–65 ppm). The other piperidine carbons (C3, C4, C5, C6) would appear further upfield, generally between δ 20 and 50 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentExpected Chemical Shift (ppm)
Triazole C-H~ 150 - 155
Triazole C-H~ 140 - 145
Piperidine C2~ 55 - 65
Bridging -CH₂-~ 50 - 60
Piperidine C6~ 45 - 50
Piperidine C3, C4, C5~ 20 - 35

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Confirmation

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (C₈H₁₄N₄), the molecular weight is 166.22 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166.

The fragmentation of 1,2,4-triazole derivatives often involves cleavage of the bonds adjacent to the heterocyclic rings. researchgate.net Key fragmentation pathways for this molecule would likely include:

Cleavage of the C2-C(methylene) bond: This would lead to two primary fragments: the piperidine fragment and the triazolylmethyl fragment.

Loss of the triazole ring: Fragmentation could result in the loss of a neutral triazole molecule or related nitrogen-containing species.

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic cleavage, often involving the loss of ethylene (B1197577) (C₂H₄). researchgate.net

Common fragments observed in the mass spectra of related triazole compounds include those resulting from the sequential loss of neutral molecules like N₂ and HCN from the parent ion. rsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
m/zProposed Fragment Identity
166[M]⁺ (Molecular Ion)
97[M - C₂H₃N₃]⁺ (Loss of triazole)
83[C₅H₉N]⁺ (Piperidinyl cation after rearrangement)
82[C₄H₈N₂]⁺ (Triazolylmethyl cation)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be characterized by several key absorption bands. Aliphatic C-H stretching vibrations from the piperidine and methylene groups would appear in the 2850–3000 cm⁻¹ region. rsc.orgresearchgate.net The C-H stretching of the triazole ring is expected at slightly higher frequencies, typically above 3000 cm⁻¹. researchgate.net A broad absorption band corresponding to the N-H stretch of the secondary amine in the piperidine ring would be observed around 3200–3400 cm⁻¹. Vibrations corresponding to C=N and N=N stretching within the triazole ring are typically found in the 1500–1650 cm⁻¹ region. researchgate.net C-N stretching vibrations from both the piperidine and triazole moieties would be present in the fingerprint region, generally between 1000 and 1300 cm⁻¹. nih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (Piperidine)3200 - 3400 (broad)
C-H Stretch (Triazole)3050 - 3150
C-H Stretch (Aliphatic)2850 - 3000
C=N / N=N Stretch (Triazole Ring)1500 - 1650
C-N Stretch1000 - 1300

X-ray Diffraction Analysis of Related 1,2,4-Triazole Compounds for Solid-State Structure

While a crystal structure for the specific title compound may not be readily available, X-ray diffraction studies on related 1,2,4-triazole derivatives provide valuable insights into the expected solid-state geometry, bond lengths, and intermolecular interactions. researchgate.net

Studies on various substituted 1,2,4-triazoles have confirmed the planarity of the triazole ring. nih.gov The bond lengths within the ring are intermediate between single and double bonds, consistent with its aromatic character. For instance, C-N bond lengths are typically in the range of 1.32–1.37 Å, and N-N bonds are around 1.38 Å. The internal ring angles are generally close to the ideal 108° for a five-membered ring. mdpi.com

In the solid state, the conformation of the substituent group relative to the triazole ring is determined by steric and electronic factors, as well as crystal packing forces. nih.gov Intermolecular hydrogen bonding, often involving the triazole nitrogen atoms and suitable hydrogen bond donors (like the N-H of the piperidine ring), plays a significant role in defining the supramolecular architecture of these compounds in the crystalline state. mdpi.com The piperidine ring would be expected to adopt a stable chair conformation.

Mechanisms of Biological Action and Pharmacological Targets

Fungal Ergosterol (B1671047) Biosynthesis Pathway Inhibition

A primary and well-established mechanism of action for many azole-based compounds, including derivatives similar to 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine, is the disruption of the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

Inhibition of Sterol 14α-Demethylase (CYP51)

The key enzyme targeted within the ergosterol biosynthesis pathway is sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol (B1674476), a critical step in the conversion of lanosterol to ergosterol.

Derivatives of 1,2,4-triazole (B32235) act as potent inhibitors of CYP51. The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, inhibition of fungal growth, and ultimately cell death. mdpi.comnih.govnih.govnih.govnih.govmdpi.comnih.govacs.orgcardiff.ac.ukresearchgate.net

Table 1: Effect of Piperidine-based Triazole Derivatives on Ergosterol Biosynthesis in Candida albicans mdpi.com

CompoundConcentration% Reduction in Ergosterol
pta1½ MIC33-64%
pta1MIC91-96%
pta2½ MICLower than pta1
pta2MICLower than pta1
pta3½ MICLower than pta1
pta3MICLower than pta1

Induction of Apoptotic Cell Death in Fungal Cells

Beyond disrupting membrane integrity, piperidine-based triazole derivatives have been shown to induce programmed cell death, or apoptosis, in fungal cells. nih.govmdpi.commdpi.com This process is characterized by a series of distinct morphological and biochemical events, including DNA fragmentation, chromatin condensation, and the activation of specific enzymes.

In the context of fungal pathogens like Candida auris, treatment with piperidine-based 1,2,3-triazolylacetamide derivatives has been observed to trigger apoptotic pathways. This suggests that these compounds can activate intrinsic cellular mechanisms that lead to a controlled and organized demise of the fungal cell, a process that is distinct from the necrotic cell death caused by severe membrane damage. The induction of apoptosis is a significant mechanism as it can circumvent some forms of drug resistance. nih.govmdpi.comresearchgate.net

Cell Cycle Arrest in Fungal Pathogens

Another important mechanism of action for piperidine-based triazole compounds is the disruption of the fungal cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. By interfering with this process, these compounds can effectively halt the growth and spread of fungal infections.

Modulation of Tubulin Polymerization in Cancer Cells

In addition to their antifungal properties, certain 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents. One of the key mechanisms in this context is the modulation of tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are critically involved in cell division, intracellular transport, and the maintenance of cell shape.

Derivatives of 1-(diarylmethyl)-1H-1,2,4-triazole have been designed as anti-mitotic agents that target tubulin polymerization. mdpi.comsemanticscholar.orgmdpi.comnih.govnih.gov By interfering with the dynamic process of microtubule assembly and disassembly, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells. This mechanism is a well-established target for a number of successful anticancer drugs.

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. It is a key target in the treatment of hormone-dependent breast cancer. Several non-steroidal aromatase inhibitors contain a 1,2,4-triazole moiety, which plays a crucial role in their inhibitory activity.

Hybrid molecules combining 1,2,3-triazole and 1,2,4-triazole structures have been designed and synthesized as potent aromatase inhibitors. The triazole ring of these compounds is thought to interact with the heme iron of the aromatase enzyme, thereby blocking its catalytic activity. mdpi.comnih.govnih.govresearchgate.net This inhibition leads to a reduction in estrogen levels, which in turn suppresses the growth of estrogen-receptor-positive breast cancer cells.

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is an enzyme that plays a significant role in the production of active steroids by converting inactive steroid sulfates into their active, unconjugated forms. Inhibition of STS is another promising strategy for the treatment of hormone-dependent cancers.

Derivatives of 1,2,3-triazole, such as sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, have been identified as potent inhibitors of steroid sulfatase. mostwiedzy.plmdpi.comclemson.eduacs.orgresearchgate.net The structural features of these triazole derivatives allow them to bind to the active site of the STS enzyme, blocking its function and thereby reducing the levels of active steroids that can promote cancer cell growth.

Interaction with Adenosine Receptors (e.g., A2B Antagonism)

The 1,2,4-triazole scaffold is a key structural feature in the development of antagonists for adenosine receptors, which are promising targets for treating conditions like Parkinson's disease. nih.gov While direct studies on this compound are not extensively detailed in the available research, the broader class of triazole-containing compounds has shown significant activity. For instance, derivatives such as 1,2,4-triazolo[1,5-c]pyrimidines have been identified as potent and selective antagonists of the adenosine A2A receptor. nih.gov Antagonism of the A2A receptor, in particular, is a validated therapeutic strategy for Parkinson's disease. nih.gov

Furthermore, the design of selective antagonists for the A2B adenosine receptor is an active area of research, with various heterocyclic compounds being investigated. nih.gov The development of 1,2,4-triazine derivatives as adenosine A2A antagonists has also been successful, demonstrating the versatility of nitrogen-rich heterocyclic systems in targeting these receptors. semanticscholar.org The potential for this compound to interact with adenosine receptors, including A2B, can be inferred from the established activity of its core triazole structure in other molecular frameworks designed for this purpose.

Coordination with Metal Ions as a Ligand (for related triazole derivatives)

The 1,2,4-triazole ring system, a core component of this compound, is well-recognized for its ability to act as a versatile ligand in coordination chemistry. tandfonline.commdpi.com The nitrogen atoms within the triazole ring can effectively coordinate with a variety of transition metal ions, leading to the formation of stable complexes with diverse geometries and properties. tandfonline.comripublication.com

Triazole derivatives serve as bridging ligands, using their N1 and N2 atoms to connect metal centers, which can result in the formation of discrete polynuclear metal complexes or extended polymer structures. mdpi.com Depending on the donor sites available on the ligand, they can coordinate to metal ions such as Copper(II), Cobalt(II), Nickel(II), and Zinc(II) in various ways. tandfonline.com The resulting metal complexes have been investigated for a range of applications, stemming from their unique structural and electronic properties. tandfonline.comnih.gov For example, some triazole-metal complexes exhibit octahedral or distorted octahedral geometries. tandfonline.com The ability of triazole derivatives to chelate metal ions is also being explored for therapeutic purposes, such as in the development of agents that can modulate the aggregation of amyloid-β peptides induced by metal ions in Alzheimer's disease. nih.gov

Table 1: Coordination of Metal Ions by Triazole Derivatives

Metal Ion Typical Coordination Geometry Reference
Cr(III) Octahedral ripublication.com
Fe(III) Octahedral ripublication.com
Co(II) Tetrahedral / Octahedral tandfonline.commdpi.comripublication.com
Ni(II) Tetrahedral / Octahedral tandfonline.commdpi.comripublication.com
Cu(II) Tetrahedral / Distorted Octahedral tandfonline.commdpi.comripublication.com
Zn(II) Not specified tandfonline.com

Inhibition of Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) for Anti-inflammatory Effects

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. nih.gov The 1,2,4-triazole nucleus is a prominent scaffold in the design of novel and selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govmdpi.com

Several studies have demonstrated the potential of 1,2,4-triazole derivatives as potent anti-inflammatory agents by targeting COX enzymes. nih.govmdpi.com By hybridizing the 1,2,3-triazole moiety with a benzenesulfonamide pharmacophore—a key feature of the selective COX-2 inhibitor celecoxib—researchers have developed compounds with high COX-2 selectivity and potent in vivo anti-inflammatory activity. nih.govsemanticscholar.org These compounds effectively block the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid. nih.gov

In addition to COX inhibition, some triazole derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. nih.govzsmu.edu.ua Dual inhibition of both COX-2 and 5-lipoxygenase is a particularly attractive strategy for developing anti-inflammatory agents with a broader mechanism of action. researchgate.net The incorporation of a 1,2,4-triazole core is a recurring theme in the development of new LOX inhibitors. nih.govacs.org

Table 2: COX Inhibitory Activity of Selected Triazole Derivatives

Compound COX-2 IC₅₀ (µM) COX-2 Selectivity Index (S.I.) Reference
Celecoxib 0.05 294 nih.govsemanticscholar.org
Derivative 6b 0.04 329 nih.govsemanticscholar.org
Derivative 6j 0.04 312 nih.govsemanticscholar.org
Derivative 14e 0.17 >115 nih.gov
Derivative 19c Not specified 18.48 nih.gov

IC₅₀ represents the half-maximal inhibitory concentration. The Selectivity Index (S.I.) is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

Modulation of Pro-inflammatory Cytokine Levels

The anti-inflammatory activity of compounds can also be mediated through the modulation of pro-inflammatory cytokines. While direct evidence for this compound is limited, the broader class of anti-inflammatory agents, including those with a triazole core that inhibit COX-2, indirectly affects cytokine signaling pathways. The inhibition of prostaglandin E2 (PGE2) production, a direct consequence of COX-2 inhibition by certain triazole derivatives, is a key mechanism. nih.govsemanticscholar.org PGE2 is known to be a potent inflammatory mediator that can influence the production and activity of various cytokines.

Structure Activity Relationship Sar Studies of 2 1h 1,2,4 Triazol 1 Ylmethyl Piperidine Analogues

Influence of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a prevalent structural feature in many natural alkaloids and synthetic pharmaceuticals, and its substitution pattern is a critical determinant of biological activity. researchgate.net The biological properties of piperidine-containing compounds are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net

In the context of triazole-piperidine scaffolds, even minor alterations to the piperidine moiety can lead to significant changes in efficacy and selectivity. For instance, in a series of coumarin-based acetylcholinesterase (AChE) inhibitors featuring a triazole-piperidine fragment, the unsubstituted piperidine derivative demonstrated the highest potency and selectivity. mdpi.com The introduction of substituents on the piperidine ring can influence the molecule's lipophilicity, conformation, and ability to interact with target proteins.

SAR studies on piperidine-fused 5-thioxo-1H-1,2,4-triazoles have further illuminated the role of substituent electronics. The presence of electron-donating groups on the associated phenyl ring was found to enhance anti-inflammatory activity, whereas electron-withdrawing substituents were crucial for improving anti-tubercular potency. researchgate.net This highlights that the nature of the substituent must be carefully selected to optimize activity for a specific biological target.

Table 1: Effect of Piperidine Ring and Associated Substituents on Biological Activity

Base Scaffold Substituent Type Position Resulting Activity Change Reference
7-Alcoxyamino-3-(1,2,3-triazole)-coumarin Unsubstituted Piperidine N/A Optimal potency and selectivity for EeAChE inhibition mdpi.com
5-(piperidin-4-yl)-4-phenyl-1,2,4-triazole-3-thione Electron-donating groups (on phenyl ring) Various Enhanced anti-inflammatory potential researchgate.net

Role of the 1,2,4-Triazole (B32235) Moiety in Target Binding and Overall Activity

The 1,2,4-triazole ring is not merely a structural component but an active pharmacophore that plays a pivotal role in target recognition and binding. mdpi.com Its unique electronic properties, including a strong dipole moment, pi-electron deficiency, and hydrogen bond accepting capabilities, enable it to engage in crucial interactions with biological receptors and enzymes. mdpi.comnih.gov

Molecular docking studies have shown that the nitrogen atoms of the triazole ring can act as key hydrogen bond acceptors. In one instance, the optimal positioning of a 1,2,3-triazole allowed its nitrogen atoms to form two hydrogen bonds with Ser293 and Phe295 residues within the enzymatic cavity of acetylcholinesterase. mdpi.com This interaction is critical for the inhibitory activity of the compound.

The substitution pattern on the 1,2,4-triazole ring itself is also a key factor influencing biological activity. Studies on a series of compounds targeting the somatostatin subtype-4 (sst₄) receptor revealed that the placement of functional groups on the triazole ring was critical for binding affinity. nih.gov An aminopropyl group at the N-4 position of the triazole enhanced binding affinity, whereas substituents at the C-5 position resulted in a loss of affinity. nih.gov Similarly, for certain antibacterial agents, an aromatic substituent at the N-4 position of the triazole was found to be important for their inhibitory activity. mdpi.com

Impact of Linker and Spacer Groups on Pharmacological Profile

The composition and length of the linker can modulate the potency and selectivity of a compound for different targets. For example, in a series of AChE inhibitors, a two-methylene spacer between the triazole and an amino group was found to be optimal for inhibitory potency against electric eel AChE (EeAChE), while increasing the spacer length led to improved activity against butyrylcholinesterase (BChE). mdpi.com

Furthermore, the linker can impact the molecule's acid-base properties. The incorporation of a triazole ring via click chemistry next to a piperazine-containing linker was shown to decrease the basicity (pKa) of the piperazine (B1678402) nitrogen. nih.gov This change in protonation state can profoundly affect solubility and subsequent bioavailability. The strategic variation of the linker's composition is therefore a powerful tool for fine-tuning the druglike properties of triazole-piperidine analogues. nih.gov

Table 2: Influence of Linker Length on Cholinesterase Inhibition

Linker Length Target Enzyme Observed Activity Reference
Two-methylene EeAChE Most favorable inhibitory potency mdpi.com

Bioisosteric Replacements in Triazole-Piperidine Scaffolds for Activity Modulation

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net The triazole ring is an excellent bioisostere for various functional groups, including amide, ester, and carboxylic acid moieties, due to similarities in size, dipole moment, and hydrogen-bonding capacity. nih.gov A key advantage of the triazole ring is its high metabolic stability compared to an amide bond. nih.gov

In the development of triazole-piperidine analogues, the 1,2,4-triazole moiety can be introduced as a bioisosteric replacement for other rings or functional groups to enhance target interactions. For example, the substitution of a phenyl ring with a 1,2,3-triazole group was successfully employed to create new, favorable interactions with the peripheral anionic site (PAS) of AChE. mdpi.com The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which incorporates a triazole ring, is considered a bioisostere of purines and has been investigated for antimalarial activity. mdpi.com

The replacement of an amide bond with a triazole ring has proven particularly effective. In a notable example outside the direct piperidine-triazole context, the triazole isostere of the anticancer drug imatinib exhibited a tenfold increase in potency against the K562 cancer cell line, demonstrating the significant potential of this strategy for activity modulation. nih.gov

Correlation of Structural Modifications with Antimicrobial and Antiproliferative Potency

Structural modifications to the triazole-piperidine scaffold have a profound impact on its antimicrobial and antiproliferative activities. SAR studies have established clear correlations between specific chemical features and biological potency.

For antimicrobial activity, lipophilicity often emerges as a key factor. researchgate.net In a series of piperidine-fused triazoles, the introduction of electron-withdrawing groups, which can alter lipophilicity and electronic distribution, was found to be significant for improving anti-tubercular potency. researchgate.net The nature and position of substituents on aromatic rings attached to the triazole core are also critical. The presence of halogen and nitro groups on an aromatic substituent at the N-4 position of a 1,2,4-triazole significantly enhanced antibacterial activity. mdpi.com In another study, thiophene-linked 1,2,4-triazoles bearing 3,4-dichloro substituents demonstrated potent antifungal activity. researchgate.net

Regarding antiproliferative potency, the introduction of aromatic substituents on the triazole ring is often crucial for cytotoxicity. nih.gov Studies on triazole-containing natural product derivatives revealed that electron-withdrawing groups on the triazole's substituent ring generally led to potent activity against several cancer cell lines. nih.gov Specific substitution patterns can confer high potency against particular cancer cell lines; for instance, certain thiophene-linked 1,2,4-triazoles exhibited potent anti-proliferative activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. researchgate.net

Table 3: SAR for Antimicrobial and Antiproliferative Activity

Structural Feature Modification Biological Activity Effect Reference
Phenyl substituent Electron-withdrawing group (e.g., NO₂) Anti-tubercular Potency improved researchgate.net
Aromatic substituent at N-4 of triazole Halogen or nitro group Antibacterial Activity enhanced mdpi.com
Aromatic substituent on triazole Electron-withdrawing group Anticancer Potent cytotoxicity nih.gov
Thiophene-linked triazole 3,4-dichloro substituent Antifungal Significant activity researchgate.net

Stereochemical Considerations in Biological Activity and Enantioselective Synthesis

Chirality plays a crucial role in the biological activity of drug molecules, as different enantiomers or diastereomers can exhibit distinct binding affinities and pharmacological effects. whiterose.ac.uk In triazole-containing compounds, stereochemistry can arise from chiral centers or from axial chirality (atropisomerism), where rotation around a single bond is restricted.

Recent studies have shown that stable atropisomers of N-aryl 1,2,4-triazoles can be isolated, with individual enantiomers displaying significantly different binding affinities for their biological targets. nih.gov This highlights the importance of controlling stereochemistry to enhance target selectivity and reduce off-target effects. The development of catalytic enantioselective methods, such as using a chiral phosphoric acid catalyst for the cyclodehydration reaction to form N-aryl 1,2,4-triazoles, is a significant advance in this area. nih.gov Such methods allow for the synthesis of atropisomeric triazoles with high enantiomeric ratios. nih.gov

In addition to atropisomerism, the creation of stereogenic centers within the scaffold requires stereoselective synthesis. Asymmetric synthesis using chiral auxiliaries, such as carbohydrates, has been employed to produce enantiomerically pure 1,2,4-triazoline derivatives. whiterose.ac.uk X-ray crystallography can then be used to confirm the absolute configuration of the newly formed stereocenter. whiterose.ac.uk The investigation of these stereochemically pure compounds has revealed that biological activity, such as anticancer potency, can be highly dependent on the specific stereoisomer. whiterose.ac.uk

Preclinical Evaluation Methodologies Non Human

In Vitro Assays

In vitro assays are essential first steps in preclinical research, allowing scientists to study the effects of a compound on cells or microorganisms in a controlled laboratory setting.

Cell Viability Assays (e.g., MTT Assay) for Cytotoxicity Assessment

Cell viability assays, such as the MTT assay, are used to assess a compound's toxicity towards cells by measuring their metabolic activity. This is a critical step in evaluating potential anticancer agents. A search of the literature did not yield specific data on the cytotoxicity of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine against any cell lines scielo.brnih.govscielo.brwaocp.com.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Induction Studies

Flow cytometry is a sophisticated technique used to analyze cell populations. In preclinical studies, it is often employed to determine if a compound can halt the cell cycle at a specific phase or induce programmed cell death (apoptosis), which are desirable characteristics for anticancer drugs. No studies utilizing flow cytometry to evaluate the effects of this compound on the cell cycle or apoptosis were found in the reviewed scientific papers nih.govwindows.netresearchgate.net.

Biochemical Assays for Enzyme Inhibition (e.g., Tubulin Polymerization, Aromatase, 14α-Demethylase)

Biochemical assays are performed to understand the specific mechanism of action of a compound, such as its ability to inhibit enzymes critical for the survival of cancer cells or pathogens. Common targets for triazole-containing compounds include tubulin, aromatase, and the fungal enzyme 14α-demethylase. Despite the known activity of other triazole derivatives as enzyme inhibitors, specific data regarding the inhibitory action of this compound on these or other enzymes could not be located nih.govnih.govktu.edu.trchemmethod.com.

Antioxidant Activity Assays (e.g., DPPH, ABTS)

Antioxidant assays, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, measure a compound's ability to neutralize free radicals. This property is relevant for various therapeutic areas, including neurodegenerative and inflammatory diseases. The scientific literature search did not provide any studies evaluating the antioxidant potential of this compound isres.orgresearchgate.netnih.govnih.gov.

In Vivo Animal Models (Non-Human)

In vivo studies involve administering a compound to living organisms, typically animal models like mice or rats, to evaluate its efficacy, and behavior in a whole biological system. This is a crucial step before any human trials. No preclinical studies using non-human in vivo models to assess the therapeutic potential of this compound were identified researchgate.netnih.gov.

Potential Research Applications and Therapeutic Development Avenues

Development of Novel Antifungal Agents

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in the development of antifungal agents. nih.govresearchgate.net Many successful antifungal drugs, including fluconazole (B54011) and itraconazole, are based on this heterocyclic system. nih.govnih.gov These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Inhibition of this enzyme leads to the accumulation of toxic sterols, ultimately disrupting membrane integrity and inhibiting fungal growth. nih.gov

The structure-activity relationship (SAR) studies of triazole antifungals have revealed that specific side chains can significantly influence potency and spectrum of activity. nih.gov The piperidine (B6355638) ring, as present in 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine, is a feature found in other potent antifungal compounds, suggesting its potential to contribute positively to antifungal efficacy. researchgate.net Research into novel triazole derivatives continues to yield compounds with broad-spectrum activity against various human pathogenic fungi. nih.gov For instance, studies on triazole derivatives containing piperazine (B1678402) (a related cyclic amine) have shown high in vitro antifungal activity. nih.gov The development of new triazole derivatives is driven by the need to overcome the growing resistance to existing antifungal drugs and to broaden the spectrum of activity against invasive fungal infections. nih.gov

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives Against Candida albicans
Compound ClassKey Structural FeatureReported Activity (MIC in μg/mL)Reference
1,2,4-Triazole-3-thionesBenzothiazolyl-triazole hybrid0.39 ekb.eg
1,2,4-Triazole-linked thiazolidin-4-onesThiazolidin-4-one moiety200 ekb.eg
Benzoylbenzimidazole scaffolds5-Benzoylbenzimidazole moiety<0.063 to 32 ekb.eg

Exploration as Anticancer Agents

The 1,2,4-triazole scaffold is a privileged structure in the design of anticancer agents, with several triazole-based drugs, such as letrozole (B1683767) and anastrozole, used clinically for the treatment of hormone-dependent breast cancer. nih.govnih.gov These drugs act as aromatase inhibitors, blocking estrogen synthesis. The versatility of the triazole ring allows for the development of agents with various mechanisms of action, including kinase inhibition, tubulin modulation, and methionine aminopeptidase (B13392206) inhibition. researchgate.netnih.gov

Fusing or hybridizing the 1,2,4-triazole ring with other heterocyclic systems, including piperidine, has been a successful strategy in developing novel cytotoxic compounds. nih.gov Research has shown that such hybrid molecules can exhibit potent antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov For example, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast), Hela (cervical), and A549 (lung) cancer cell lines, with some compounds showing promising activity. nih.gov Similarly, piperazine-substituted 1,2,4-triazole derivatives have demonstrated potent cytotoxicity against leukemia cell lines like U937 and HL-60. researchgate.net The development of triazole-tethered indolinones as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, further highlights the potential of this scaffold in oncology. mdpi.comsemanticscholar.org

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected 1,2,4-Triazole Derivatives
Compound SeriesHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones<12Data not specifiedData not specified nih.gov
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones<12Data not specifiedData not specified nih.gov
nih.govbg.ac.rsresearchgate.netTriazolo[1,5-a]pyrimidine Indole Derivatives (Compound H12)Data not specified13.1Data not specified nih.gov

Investigation as Antimicrobial Agents

Beyond their antifungal properties, 1,2,4-triazole derivatives are recognized for their broad-spectrum antimicrobial activity, which includes antibacterial effects. nih.govnih.govnih.gov The emergence of multidrug-resistant bacteria necessitates the development of new chemical entities with novel mechanisms of action. bg.ac.rsbiointerfaceresearch.com The triazole scaffold has been incorporated into various structures to create potent antibacterial agents. nih.gov

The synthesis of novel 1,2,4-triazole derivatives containing moieties like piperidine has been a focus of research to discover new antimicrobial drugs. researchgate.netresearchgate.net Studies have shown that such compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain N-Mannich bases of triazolethiones incorporating a piperidine ring showed potent antibacterial activity. nih.gov The structure-activity relationship studies often reveal that the nature and substitution pattern on the rings attached to the triazole core are crucial for determining the potency and spectrum of antibacterial action. bg.ac.rs

Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
Compound ClassBacterial StrainActivity (MIC in μg/mL)Reference
Nalidixic acid-based 1,2,4-triazole-3-thionesP. aeruginosa16 nih.gov
4-amino-4H-1,2,4-triazole-3-thiol Schiff basesS. epidermidis9 nih.gov
nih.govbg.ac.rsresearchgate.net-triazolo aniline (B41778) derivativesS. aureus & E. coliNot specified researchgate.net

Role in Coordination Chemistry and Material Science (e.g., Metal-Organic Frameworks, MOFs)

The 1,2,4-triazole ring is an excellent ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate with metal ions. This property has been extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, creating porous structures with high surface areas. These materials have potential applications in gas storage, catalysis, and sensing. mdpi.comnih.gov

While this compound itself is not extensively documented as a primary linker in MOF synthesis, its structural components are highly relevant. Triazole-based ligands are widely used to create diverse MOF architectures. nih.govrsc.org The piperidine group can be considered a functional tether. In MOF design, such functional groups can be used to modify the properties of the pores post-synthesis or to introduce specific functionalities. escholarship.org For example, ligands containing both a triazole for coordination and another functional group for specific applications have been used to construct bifunctional MOFs. nih.govrsc.org Therefore, this compound could serve as a valuable building block, potentially acting as a monodentate or bidentate ligand where the piperidine nitrogen could also participate in coordination or be reserved as a basic site within the framework for catalytic purposes.

Future Research Directions and Challenges

Elucidation of Broader Biological Activities and Pharmacological Targets

A primary avenue for future research will be the comprehensive screening of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine to uncover its full spectrum of biological activities. The 1,2,4-triazole (B32235) core is a well-established pharmacophore found in a variety of clinically significant drugs with activities including antifungal, antimicrobial, anticancer, and anticonvulsant effects. researchgate.netresearchgate.netfrontiersin.org Similarly, the piperidine (B6355638) ring is a common structural motif in many biologically active compounds, contributing to their pharmacological profiles. ccspublishing.org.cn

Future investigations should therefore involve extensive in vitro and in vivo screening against a wide array of biological targets. This could include, but is not limited to:

Antimicrobial and Antifungal Activity: Testing against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. researchgate.netrsc.orgnih.gov

Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects and to identify potential molecular targets within cancer signaling pathways. nih.govnih.gov

Neurological Activity: Investigating potential effects on the central nervous system, such as anticonvulsant, analgesic, or neuroprotective properties, given the prevalence of the piperidine moiety in CNS-active drugs. researchgate.netmdpi.com

Enzyme Inhibition: Exploring the inhibitory potential against key enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes like glutaminyl cyclase. nih.govnih.gov

Identifying the specific pharmacological targets of this compound will be crucial for understanding its mechanism of action and for guiding further development.

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

Once initial biological activities are identified, the next logical step is the rational design and synthesis of advanced analogues to improve potency and selectivity. Structure-activity relationship (SAR) studies will be instrumental in this phase. researchgate.netnih.gov By systematically modifying the this compound scaffold, researchers can identify key structural features that contribute to its biological effects.

Potential modifications could include:

Substitution on the Piperidine Ring: Introducing various substituents at different positions on the piperidine ring to explore the impact on binding affinity and selectivity.

Substitution on the Triazole Ring: Although the parent 1H-1,2,4-triazole is unsubstituted, derivatization of the triazole ring in related compounds has been shown to modulate activity.

Modification of the Methylene (B1212753) Linker: Altering the length or rigidity of the methylene bridge connecting the triazole and piperidine rings.

The synthesis of these new analogues will likely involve multi-step reaction protocols, potentially utilizing click chemistry or other modern synthetic methodologies to create a diverse library of compounds for further evaluation. mdpi.commdpi.com

In-depth Mechanistic Studies of Biological Actions

A thorough understanding of how this compound exerts its biological effects at the molecular level is a critical research direction. This involves moving beyond initial phenotypic screening to detailed mechanistic studies. For instance, if the compound shows antifungal activity, it will be important to determine if it acts via known mechanisms, such as inhibition of ergosterol (B1671047) biosynthesis, or through a novel pathway. researchgate.net

In the context of anticancer activity, mechanistic studies could involve investigating the compound's effects on:

Cell Cycle Progression: Determining if the compound induces cell cycle arrest at specific checkpoints.

Apoptosis: Assessing the induction of programmed cell death.

Signal Transduction Pathways: Identifying which specific signaling pathways are modulated by the compound.

Such studies will provide a solid foundation for the rational development of this class of molecules as therapeutic agents.

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational methods are invaluable tools in modern drug discovery and can be leveraged to accelerate the development of this compound analogues. researchgate.netmdpi.com Molecular docking studies can be employed to predict the binding modes of these compounds with their putative biological targets, providing insights that can guide the design of more potent and selective inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of analogues with their biological activities, leading to the development of predictive models. researchgate.net Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complexes, providing a more detailed understanding of the binding interactions. nih.gov These computational approaches, when used in conjunction with experimental studies, can significantly streamline the drug design and optimization process.

Comprehensive Investigation of Pharmacokinetic Parameters in Preclinical Models

A promising biological activity profile is only one aspect of a successful drug candidate. A comprehensive investigation of the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound and its analogues is essential. nih.govresearchgate.net Preclinical studies in animal models, such as mice or rats, will be necessary to evaluate:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes.

Plasma Half-life: The time it takes for the concentration of the compound in the plasma to be reduced by half.

Tissue Distribution: The extent to which the compound distributes into different tissues and organs.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling can then be used to establish a relationship between the drug concentration at the target site and the observed pharmacological effect, which is crucial for predicting efficacious dosing regimens in humans. nih.gov

Exploration of Combination Therapies and Strategies to Address Resistance Mechanisms

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. researchgate.netresearchgate.net As research on this compound and its analogues progresses, it will be important to investigate potential mechanisms of resistance. This could involve generating resistant cell lines or strains in the laboratory and identifying the genetic or molecular changes that confer resistance.

Furthermore, exploring the potential of this compound in combination with existing therapeutic agents could be a valuable strategy. Combination therapies can enhance efficacy, reduce the likelihood of resistance development, and potentially lower the required doses of individual drugs, thereby minimizing side effects. For example, if the compound is found to have anticancer activity, it could be tested in combination with standard chemotherapeutic agents or targeted therapies.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a piperidine derivative with a triazole moiety. A widely used method is the Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne, followed by piperidine functionalization. For example, Cu(I)-catalyzed reactions in THF/acetone mixtures at reflux (24 hours) yield triazole-piperidine hybrids with >70% purity after column chromatography . Key factors include solvent polarity, catalyst loading (e.g., 10 mol% CuI), and temperature control to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) is critical for structural validation. Key signals include:

  • ¹H NMR : Aromatic protons from the triazole ring (δ 7.5–8.5 ppm) and aliphatic protons from the piperidine methylene group (δ 3.0–4.0 ppm).
  • ¹³C NMR : Peaks for triazole carbons (δ 140–150 ppm) and piperidine carbons (δ 40–60 ppm). High-Resolution Mass Spectrometry (HRMS) and HPLC (≥95% purity) are recommended for confirming molecular weight and purity .

Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?

Initial screens often focus on enzyme inhibition (e.g., cytochrome P450) or receptor binding assays (e.g., GPCRs). For antimicrobial activity, MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) are standard. Dose-response curves (0.1–100 µM) and cytotoxicity tests (e.g., MTT assay on mammalian cells) should be conducted in parallel .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

  • Systematic SAR (Structure-Activity Relationship) studies : Synthesize analogs with controlled modifications (e.g., triazole substitution, piperidine N-alkylation) .
  • Meta-analysis of published data : Compare results across studies using standardized protocols (e.g., IC₅₀ normalization) .
  • Computational docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., fungal CYP51) and validate with mutagenesis .

Q. What experimental designs are effective for evaluating the pharmacokinetic properties of this compound?

A three-phase approach is recommended:

  • In vitro : Metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 cells) .
  • In vivo : Pharmacokinetic profiling in rodents (IV/PO administration) to calculate AUC, t₁/₂, and bioavailability.
  • In silico : QSPR (Quantitative Structure-Property Relationship) modeling to predict ADME properties .

Q. How can researchers optimize the synthetic scalability of this compound for preclinical studies?

Key considerations:

  • Solvent selection : Replace THF with safer solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Immobilize Cu(I) on mesoporous silica to reduce metal contamination .
  • Continuous flow chemistry : Improve reaction reproducibility and throughput using microreactors .

Methodological Guidance

Q. What statistical models are appropriate for analyzing dose-response relationships in bioactivity studies?

Use non-linear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model: Y=Bottom+TopBottom1+10(logEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC}_{50} - X) \cdot \text{HillSlope}}}

Report 95% confidence intervals for EC₅₀ and assess goodness-of-fit (R² > 0.95) .

Q. How should researchers design experiments to assess the compound’s selectivity across related biological targets?

Implement panel screening against structurally similar targets (e.g., kinases, GPCRs) using:

  • Radio-ligand displacement assays (Kᵢ values).
  • Thermal shift assays (ΔTₘ to measure binding-induced protein stabilization) .
  • CRISPR/Cas9 gene-edited cell lines to isolate target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.